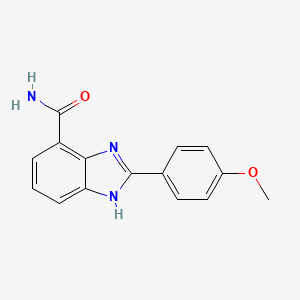
2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole core with a carboxamide group at the 7th position and a 4-methoxyphenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- typically involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives. One common method includes the reaction of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution, followed by further reactions to introduce the 4-methoxyphenyl group . The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Applications De Recherche Scientifique
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antiparasitic activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For instance, benzimidazole derivatives are known to inhibit microtubule formation in parasitic organisms, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a similar structure.
Thiabendazole: Used to treat parasitic worm infections.
Cyclobendazole: Known for its antifungal properties.
Uniqueness
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methoxyphenyl group enhances its biological activity and selectivity compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
181135-48-8 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-10-7-5-9(6-8-10)15-17-12-4-2-3-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
Clé InChI |
MKRGNKRNZLHINT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















